Welcome to the BenchChem Online Store!
molecular formula C6H13N3O B8737184 5-Amino-1,3-dimethyl-tetrahydro-pyrimidin-2-one

5-Amino-1,3-dimethyl-tetrahydro-pyrimidin-2-one

Cat. No. B8737184
M. Wt: 143.19 g/mol
InChI Key: NKGQHJYOGHJLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09365576B2

Procedure details

A mixture of 5-azido-1,3-dimethyl-tetrahydro-pyrimidin-2-one (Step P5) (2.5 g, 11.1 mmol) and Pd/C 10% (500 mg) in EtOH (70 mL) was stirred at rt under a hydrogen atmosphere for 13.5 h. The reaction mixture was filtered through a pad of celite, washed with THF and MeOH and concentrated. The residue was dissolved in EtOAc and extracted with cold 1N HCl. The aqueous phase was basified with a saturated aqueous NaHCO3 solution. The resulting aqueous phase was extracted with CH2Cl2/isopropanol 3:1 (3×). The combined organic layers were dried (Na2SO4), filtered and concentrated to afford the title compound. ESI-MS: [M+H]+ 144.1 (MS 1).
Name
5-azido-1,3-dimethyl-tetrahydro-pyrimidin-2-one
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[CH2:9][N:8]([CH3:10])[C:7](=[O:11])[N:6]([CH3:12])[CH2:5]1)=[N+]=[N-]>CCO.[Pd]>[NH2:1][CH:4]1[CH2:9][N:8]([CH3:10])[C:7](=[O:11])[N:6]([CH3:12])[CH2:5]1

Inputs

Step One
Name
5-azido-1,3-dimethyl-tetrahydro-pyrimidin-2-one
Quantity
2.5 g
Type
reactant
Smiles
N(=[N+]=[N-])C1CN(C(N(C1)C)=O)C
Name
Quantity
70 mL
Type
solvent
Smiles
CCO
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt under a hydrogen atmosphere for 13.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of celite
WASH
Type
WASH
Details
washed with THF and MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with cold 1N HCl
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous phase was extracted with CH2Cl2/isopropanol 3:1 (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
13.5 h
Name
Type
product
Smiles
NC1CN(C(N(C1)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.